molecular formula C11H12F3NO3 B13142575 (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

Cat. No.: B13142575
M. Wt: 263.21 g/mol
InChI Key: ISRMLRVCCTUJCE-VIFPVBQESA-N
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Description

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a trifluoromethoxy group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.

    Amination: The alcohol is then converted into an amine through a reductive amination process.

    Esterification: Finally, the amine is esterified to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid: This compound is structurally similar but lacks the ester group.

    4-(Trifluoromethoxy)-DL-phenylalanine: Another related compound with similar functional groups.

Uniqueness

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1

InChI Key

ISRMLRVCCTUJCE-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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